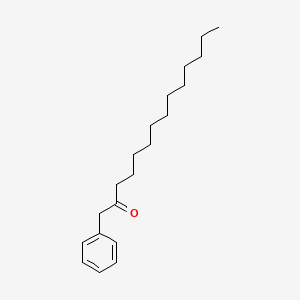
Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride typically involves the reaction of thiazolidine with 3-(5-iodo-2-pyridyloxy)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 5-iodo-2-pyridyloxy group enhances its binding affinity and specificity for certain targets, leading to its observed biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride
- Thiazolidine, 3-(5-(5-iodo-2-pyridyl)thiopentyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(3-(5-iodo-2-pyridyloxy)propyl)-, hydrochloride is unique due to its specific structural features, including the 3-(5-iodo-2-pyridyloxy)propyl group. This structural modification imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
41287-76-7 |
|---|---|
Molecular Formula |
C11H16ClIN2OS |
Molecular Weight |
386.68 g/mol |
IUPAC Name |
3-[3-(5-iodopyridin-2-yl)oxypropyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C11H15IN2OS.ClH/c12-10-2-3-11(13-8-10)15-6-1-4-14-5-7-16-9-14;/h2-3,8H,1,4-7,9H2;1H |
InChI Key |
PBLPVWOFSDJWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCOC2=NC=C(C=C2)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



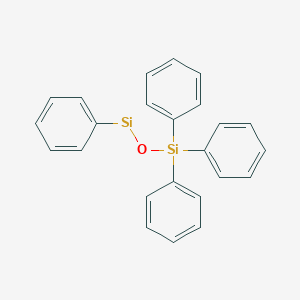
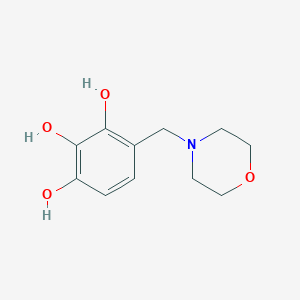
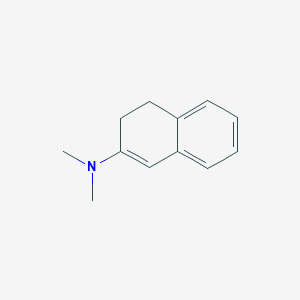
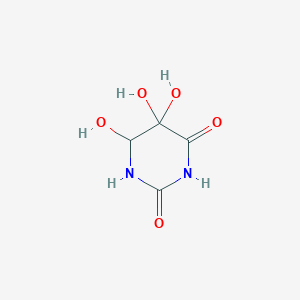
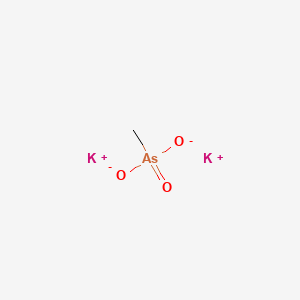
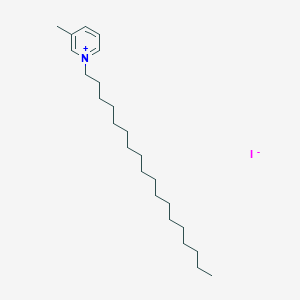
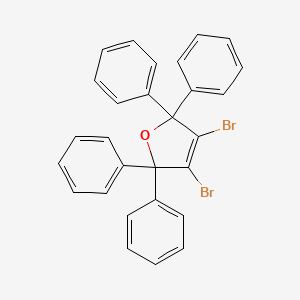

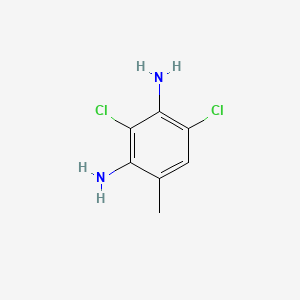
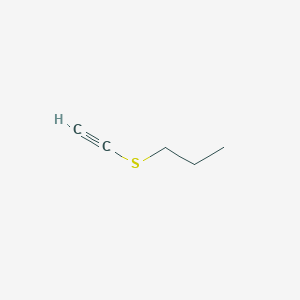
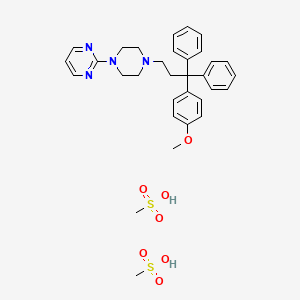
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
